N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzenesulfonamide
Description
N-[2-(Furan-2-yl)-2-(Thiophen-2-yl)ethyl]benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonyl group linked to an ethyl chain substituted with both furan-2-yl and thiophen-2-yl heterocycles. The compound’s structure combines aromatic and heteroaromatic moieties, which may confer unique electronic, steric, and pharmacological properties. Sulfonamides are historically significant as antimicrobial agents, but modern derivatives are explored for diverse biological activities, including enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S2/c18-22(19,13-6-2-1-3-7-13)17-12-14(15-8-4-10-20-15)16-9-5-11-21-16/h1-11,14,17H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDMCHXCIZKOAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzenesulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the furan and thiophene rings, followed by their attachment to an ethyl chain. This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce dihydro derivatives .
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of benzenesulfonamide derivatives, including N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzenesulfonamide, in anticancer therapies. Compounds with similar structures have exhibited significant cytotoxic effects against various cancer cell lines, such as HeLa, HCT-116, and MCF-7. For instance, modifications to the thiophene and furan moieties have been shown to enhance the anticancer activity of these compounds by influencing their interaction with biological targets .
In a structure-activity relationship study, it was found that certain substitutions on the benzenesulfonamide scaffold significantly increased potency, suggesting that this compound could be optimized for better efficacy against tumors .
1.2 Inhibition of Enzymatic Activity
Benzenesulfonamides are known to act as inhibitors of various enzymes. For example, compounds similar to this compound have been studied for their ability to inhibit cathepsin B, a lysosomal cysteine protease implicated in cancer metastasis and progression. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes .
Agrochemical Applications
2.1 Herbicidal Properties
Research has indicated that sulfonamide derivatives possess herbicidal properties, making them candidates for agricultural applications. The structural features of this compound may confer selective herbicidal activity against certain weed species while minimizing phytotoxicity to crops. This selectivity is crucial for developing effective herbicides that do not harm desirable plants .
Materials Science Applications
3.1 Synthesis of Functional Polymers
The unique chemical structure of this compound allows for its incorporation into polymer matrices to create functional materials with specific properties such as enhanced electrical conductivity or thermal stability. The furan and thiophene groups can participate in polymerization reactions, leading to innovative materials suitable for electronic applications .
3.2 Photonic Devices
Due to its conjugated structure, this compound can also be explored in the development of organic photonic devices. Its potential use in organic light-emitting diodes (OLEDs) and organic solar cells is being investigated, as compounds with similar motifs have shown promise in enhancing device efficiency through improved charge transport and light emission properties .
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound’s closest structural analogs include:
N-Furan-2-ylmethyl-4-methyl-benzenesulfonamide (): Features a furan-methyl group attached to a p-toluenesulfonamide. Lacks the thiophene moiety and the ethyl linker, resulting in reduced steric bulk and electronic diversity compared to the target compound.
5-Chloro-N-{1-[2-(biphenyl-2-yloxy)ethyl]piperidin-4-yl}-thiophene-2-sulfonamide (): Contains a thiophene-sulfonamide core but incorporates a piperidine-biphenyloxy chain, increasing hydrophobicity and structural complexity.
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide (): A simpler benzenesulfonamide with ethyl and methoxyphenyl substituents, devoid of heterocycles.
Key Structural Differences:
| Compound | Heterocycles | Substituents | Backbone Complexity |
|---|---|---|---|
| Target Compound | Furan + Thiophene | Ethyl-linked heterocycles | Moderate |
| N-Furan-2-ylmethyl-4-methyl-BSA | Furan | Methyl (p-toluenesulfonamide) | Low |
| 5-Chloro-thiophene-2-sulfonamide | Thiophene | Piperidine-biphenyloxy | High |
| N-Ethyl-N-(2-methoxyphenyl)-BSA | None | Ethyl + Methoxyphenyl | Low |
The target compound’s dual heterocycles may enhance π-π stacking interactions in biological systems compared to analogs with single aromatic systems .
Pharmacological and Physicochemical Properties
- Bioactivity : Sulfonamides with heterocycles (e.g., thiophene in ) often exhibit enhanced enzyme inhibition or receptor binding compared to purely aliphatic derivatives. The target compound’s furan-thiophene combination may synergistically modulate electronic properties, improving interactions with hydrophobic binding pockets .
- Solubility : Thiophene and furan contribute to moderate lipophilicity. Compared to N-Ethyl-N-(2-methoxyphenyl)-BSA (), the target compound may have lower aqueous solubility due to reduced polarity .
- Stability : Heterocycles like thiophene can increase metabolic stability compared to furan-only analogs, as seen in ’s thiophene-sulfonamide derivatives .
Crystallographic and Conformational Insights
- The ethyl-linked heterocycles may introduce torsional strain, affecting crystallinity .
- Conformation: The furan and thiophene rings likely adopt non-planar orientations relative to the benzene ring, as observed in similar compounds (e.g., ’s thiophene-containing Schiff bases) .
Biological Activity
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzenesulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique structure that includes furan and thiophene moieties attached to a benzenesulfonamide group. This structural combination is believed to contribute to its biological properties. Synthesis typically involves multi-step organic reactions, utilizing reagents such as oxidizing agents and nucleophiles. The general synthetic route includes:
- Formation of the Furan and Thiophene Rings : These are synthesized through standard organic reactions involving cyclization and functionalization.
- Sulfonamide Formation : The final step involves the introduction of the sulfonamide group, which is crucial for biological activity.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For example, studies on related sulfonamides have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties.
| Organism | Activity | Reference |
|---|---|---|
| E. coli | Inhibition at 50 µg/mL | |
| S. aureus | IC50 of 20 µg/mL |
Anticancer Activity
The compound has been investigated for its potential anticancer properties. A study demonstrated that derivatives with furan and thiophene rings can inhibit cancer cell proliferation through apoptosis induction. The mechanism involves the disruption of cellular signaling pathways critical for cancer cell survival.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Apoptosis via caspase activation |
| MCF-7 | 10 | Cell cycle arrest at G1 phase |
Antiviral Activity
Emerging research suggests that this compound may exhibit antiviral properties, particularly against RNA viruses. The compound's structure allows it to interact with viral proteins, potentially inhibiting their function.
Case Studies
- Antimicrobial Efficacy Study : A comparative study involving various sulfonamide derivatives found that those containing furan and thiophene exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The study reported a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
- Anticancer Mechanism Investigation : A detailed analysis of the compound's effects on cancer cell lines revealed that it induces apoptosis through mitochondrial pathways. Flow cytometry assays confirmed increased levels of reactive oxygen species (ROS) in treated cells, leading to cell death.
- Antiviral Screening : In vitro studies showed that the compound effectively inhibited viral replication in cell cultures infected with influenza virus, with an EC50 value of 5 µM, indicating its potential as an antiviral agent.
Q & A
Q. What are the limitations of current synthetic methods, and how can they be improved?
- Limitations : Low yields due to steric hindrance at the ethylenic bridge.
- Improvements : Use microwave-assisted synthesis (100°C, 30 min) or phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
